molecular formula C13H9FO2 B1304070 4-(4-Fluorophenyl)benzoic acid CAS No. 5731-10-2

4-(4-Fluorophenyl)benzoic acid

Cat. No.: B1304070
CAS No.: 5731-10-2
M. Wt: 216.21 g/mol
InChI Key: LXWNTLBMNCXRQN-UHFFFAOYSA-N
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Description

4’-FLUORO-1,1’-BIPHENYL-4-CARBOXYLIC ACID is an organic compound belonging to the class of biphenyls and derivatives. These compounds contain two benzene rings linked together by a carbon-carbon bond. The chemical formula for 4’-FLUORO-1,1’-BIPHENYL-4-CARBOXYLIC ACID is C13H9FO2, and it has a molecular weight of 216.21 g/mol .

Scientific Research Applications

4’-FLUORO-1,1’-BIPHENYL-4-CARBOXYLIC ACID has several scientific research applications:

Safety and Hazards

This chemical causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

Biochemical Analysis

Biochemical Properties

4-(4-Fluorophenyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the Bcl-2 protein, where this compound binds with a dissociation constant (K_D) value of 400 μM Additionally, this compound has been evaluated for its activity towards acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with Bcl-2 protein can lead to apoptosis in cancer cells, making it a potential candidate for anti-cancer therapies . Additionally, its inhibitory effects on AChE and BuChE can impact neurotransmission and cognitive functions .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Its binding to Bcl-2 protein inhibits the protein’s function, leading to apoptosis in cancer cells . Furthermore, its inhibition of AChE and BuChE enzymes affects the breakdown of acetylcholine and butyrylcholine, respectively, which can influence neurotransmission and cognitive functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-cancer activity through Bcl-2 inhibition . At higher doses, it may cause toxic or adverse effects, including potential neurotoxicity due to AChE and BuChE inhibition . Threshold effects and dose-response relationships need to be carefully studied to determine the optimal dosage for therapeutic applications.

Preparation Methods

The synthesis of 4’-FLUORO-1,1’-BIPHENYL-4-CARBOXYLIC ACID typically involves the Suzuki-Miyaura coupling reaction. This reaction is a cross-coupling method that forms carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the desired product .

Chemical Reactions Analysis

4’-FLUORO-1,1’-BIPHENYL-4-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

4’-FLUORO-1,1’-BIPHENYL-4-CARBOXYLIC ACID can be compared with other biphenyl derivatives, such as:

    Biphenyl-4-carboxylic acid: Lacks the fluorine substituent, which can affect its reactivity and biological activity.

    4’-AMINO-3’-FLUORO-BIPHENYL-4-CARBOXYLIC ACID:

    2’,3’,4’,5’,6’-PENTAFLUORO-[1,1’-BIPHENYL]-4-CARBOXYLIC ACID:

The uniqueness of 4’-FLUORO-1,1’-BIPHENYL-4-CARBOXYLIC ACID lies in its specific substitution pattern, which can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

4-(4-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWNTLBMNCXRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382219
Record name 4-(4-Fluorophenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5731-10-2
Record name 4-(4-Fluorophenyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005731102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Fluorophenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Fluorophenyl)benzoic acid
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(4-FLUOROPHENYL)BENZOIC ACID
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A room temperature solution of Example 1A (10.0 g, 43.4 mmol) and saturated LiOH (50 mL) in THF (100 mL) was stirred for 16 hours, slowly adjusted to pH 2-4 with 6M HCl, diluted with ethyl acetate (200 mL), washed with water (100 mL) and brine (50 mL), dried (MgSO4), filtered, and concentrated to provide the desired product of sufficient purity for subsequent use. MS (ESI(−)) m/e 215 (M−H)−.
Quantity
10 g
Type
reactant
Reaction Step One
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Quantity
50 mL
Type
reactant
Reaction Step One
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Quantity
100 mL
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solvent
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0 (± 1) mol
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reactant
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Quantity
200 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

NaOH (7 g) was dissolved in water (25 mL) and cooled in an ice bath. Bromine (7.8 g) was added dropwise to give a solution of NaOBr. 1-(4′-Fluoro-biphenyl-4-yl)-ethanone (0.01 mol) was dissolved in dioxane (35 mL) and warmed to 50° C. in a water bath. The NaOBr solution was added slowly to the stirred solution of the biphenyl acetate and stirring continued at 50° C. for a further 20 minutes. The solution was allowed to cool and a solution of sodium metabisulphite (8 g in 40 mL water) was added followed by water (170 mL). 50 mL of the liquid was evaporated under reduced pressure with heating. The remainder was acidified with HCl (5 mL) and a white precipitate formed upon cooling. The precipitate was filtered and recrystallised from acetic acid to give the title compound. δC (CDCl3, 62.9 MHz): 115.9, 126.8, 129.2, 129.6, 129.8 (d, J 2.9), 135.5 (d, J 2.9), 143.2, 162.4 (d, J 245.1) and 167.2.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
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Name
biphenyl acetate
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0 (± 1) mol
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reactant
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Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
170 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 4-bromobenzoic acid (5 g, 0.025 mol) in THF (150 mL) under an atmosphere of argon were added tetrakis(triphenylphosphine) palladium(0) (862 mg, 0.75 mmol), 2 M aqueous Na2CO3 (30 mL), and a solution 4-fluorophenyboronic acid (3.48 g, 0.025 mol) in a minimal amount of ethanol (˜10 mL). The resulting reaction mixture was stirred at reflux under an argon atmosphere for overnight. The reaction mixture was cooled to ambient temperature and acidified with addition of 1 M HCl aqueous. The aqueous layer was extracted with Et2O (three times). The organic layers were combined, dried over MgSO4, filtered and concentrated. The resulting precipitate was crystallized in Et2O and hexane to give 4′-fluoro-biphenyl-4-carboxylic acid (4.4 g, 0.020 mol, 82%) as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
862 mg
Type
catalyst
Reaction Step One
Quantity
3.48 g
Type
reactant
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10 mL
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Reaction Step Five

Synthesis routes and methods IV

Procedure details

Anhydrous aluminum chloride (6.0 g, 0.045 mol) is added portionwise to a mixture of 4-fluorobiphenyl (4.0 g, 0.023 mol) and acetyl chloride (4.0 g, 0.051 mol) in dichloromethane (40 mL) at 5° C. The reaction mixture is stirred for 3 hours at room temperature, then quenched with demineralized water (20 mL) and dichloromethane. The organic layer is separated and concentrated under reduced pressure. Tetrahydrofuran (40 mL) is added to the residue. An aqueous solution (12 mL) of sodium hydroxide (4.0 g, 0.1 mol) followed by potassium permanganate (4.0 g, 0.025 mol) are added. The reaction mixture is stirred overnight at room temperature and filtered through celite bed. Filtrate is concentrated, Demineralized water (20 mL) is added to the residue and pH is brought to ˜2 with 1N HCl. Aqueous layer is extracted with ethyl acetate (3×20 mL). Combined ethyl acetate layers are washed with brine (1×15 mL) and dried over sodium sulphate. Removal of ethyl acetate gives crude material which is purified by column chromatography (silica gel 230-400 mesh, ethyl acetate:n-hexane) to give 4′-fluorobiphenyl-4-carboxylic acid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
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Quantity
40 mL
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4 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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